2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-isopentylacetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is based on the 1,2,4-benzothiadiazine-1,1-dioxide ring . This ring can give rise to benzo derivatives . The compound also contains butyl, isopentyl, and acetamide groups.Physical And Chemical Properties Analysis
The molecular weight of this compound is 417.54. Other specific physical and chemical properties are not available from the search results.Scientific Research Applications
Antibacterial and Antifungal Activity
This compound has demonstrated high sensitivity and low detection limits in recognizing antibiotics (such as NZF, NFT, and FZD) and identifying pesticides (such as DCN) . Its potential as an antimicrobial agent warrants further investigation.
Antitumor Properties
Research indicates that 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-isopentylacetamide exhibits good anti-tumor activity against glioma cells . Understanding its mechanism of action and exploring its efficacy in other cancer types could be valuable.
PI3Kδ Inhibition
Selective PI3Kδ inhibitors derived from this compound have been evaluated for their antiproliferative activity against human B-cell SU-DHL-6 . Investigating its potential as a targeted therapy for specific cancers is an intriguing avenue.
Aldose Reductase Inhibition
In 2010, Chen et al. screened a series of benzothiadiazine-1,1-dioxide compounds, including this one, as aldose reductase inhibitors . Aldose reductase plays a role in diabetic complications, making this application relevant for diabetes research.
Chemical Synthesis and Modification
Researchers have explored the synthesis and evaluation of novel 2H-benzo[e]-[1,2,4]thiadiazine derivatives, including this compound . Investigating its chemical reactivity, stability, and potential modifications could lead to novel derivatives with enhanced properties.
Safety and Hazards
This compound is not intended for human or veterinary use. It is for research use only, suggesting that it may have potential hazards if improperly handled.
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to interact with various targets such as katp channels and ampa receptors .
Mode of Action
Similar compounds have been reported to act as katp channel activators, which can influence insulin release from pancreatic b cells .
Biochemical Pathways
Similar compounds have been reported to influence pathways related to insulin release and vascular smooth muscle tissue .
Result of Action
Similar compounds have been reported to inhibit insulin release from rat pancreatic b cells .
properties
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylbutyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S2/c1-4-5-12-21-15-8-6-7-9-16(15)26(23,24)20-18(21)25-13-17(22)19-11-10-14(2)3/h6-9,14H,4-5,10-13H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZKSHJGPMYVHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NCCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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